molecular formula C26H27NO2 B5038790 N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide

N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B5038790
M. Wt: 385.5 g/mol
InChI Key: ORCKLCYORFJRSS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of amides and features a cyclopropane ring, which is known for its strained nature and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of the Amide Group: The amide group is introduced by reacting the cyclopropane derivative with an appropriate amine, such as 4-ethoxyaniline, under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine or the cyclopropane ring to an open-chain structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or open-chain derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound to study cyclopropane ring reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structural features may find applications in material science and the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained nature allows it to participate in unique binding interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
  • N-(4-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
  • N-(4-fluorophenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-4-29-21-15-13-20(14-16-21)27-25(28)24-17-26(24,22-11-7-5-9-18(22)2)23-12-8-6-10-19(23)3/h5-16,24H,4,17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKLCYORFJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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